molecular formula C12H11ClN2O2S B2628907 [4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid CAS No. 751427-39-1

[4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid

Cat. No.: B2628907
CAS No.: 751427-39-1
M. Wt: 282.74
InChI Key: CLEOENHXLJXIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Acylation: The acetic acid moiety is introduced via acylation reactions, often using acetic anhydride or acetyl chloride under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the thiazole ring, resulting in the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-phenyl group, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its thiazole ring is known to interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its anti-inflammatory and antimicrobial properties. It is also explored as a potential lead compound for the development of new drugs to treat various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid involves its interaction with specific molecular targets in biological systems. The thiazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    [4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-butyric acid: Contains a butyric acid moiety, offering different pharmacokinetic properties.

Uniqueness

[4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid is unique due to its specific combination of the thiazole ring and the acetic acid moiety. This combination provides a balance of hydrophilic and lipophilic properties, enhancing its bioavailability and interaction with biological targets.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-2-(methylamino)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-14-12-15-11(9(18-12)6-10(16)17)7-2-4-8(13)5-3-7/h2-5H,6H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEOENHXLJXIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.